molecular formula C19H22N4O2S B12120593 2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine

2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine

Cat. No.: B12120593
M. Wt: 370.5 g/mol
InChI Key: JBKYCSMIAHXNQX-UHFFFAOYSA-N
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Description

2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-a]pyrimidine core and a piperidine sulfonyl phenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of complex organic molecules with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine is unique due to its combination of an imidazo[1,2-a]pyrimidine core with a piperidine sulfonyl phenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C19H22N4O2S/c1-14-9-15(2)12-23(11-14)26(24,25)17-6-3-5-16(10-17)18-13-22-8-4-7-20-19(22)21-18/h3-8,10,13-15H,9,11-12H2,1-2H3

InChI Key

JBKYCSMIAHXNQX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)C

Origin of Product

United States

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